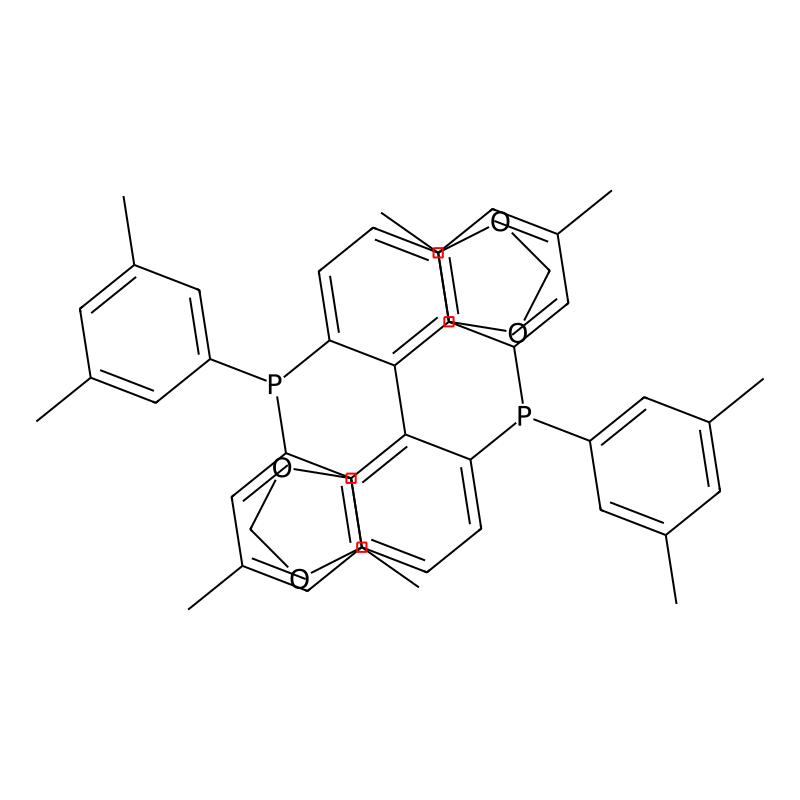

(R)-DM-Segphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Asymmetric Reactions

(R)-DM-Segphos functions as a ligand for various transition metals, forming complexes that act as catalysts in asymmetric reactions. Some prominent examples include:

- Nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones: (R)-DM-Segphos facilitates the attachment of an aryl or heteroaryl group (aromatic ring-containing structures) to a specific carbon atom in a ketone molecule, with high enantioselectivity (favoring one enantiomer over the other). Source: Sigma-Aldrich product page:

Enantioselective Synthesis of Heterocycles

(R)-DM-Segphos plays a role in the synthesis of specific heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. Here are two examples:

- Dihydrobenzofurans and dihydronaphthofurans: This research explores the use of (R)-DM-Segphos in creating these oxygen-containing heterocycles through a combination of olefin isomerization (rearranging double bonds) and an intramolecular Alder-ene reaction (cyclization) catalyzed by rhodium complexes. [Source: scientific literature (citation needed)]

(R)-DM-Segphos is a chiral diphosphine ligand widely utilized in asymmetric catalysis. This compound has garnered attention for its ability to facilitate enantioselective reactions, making it a valuable tool in synthetic organic chemistry. Its structure features two phosphine groups connected by a chiral backbone, which imparts unique stereochemical properties that enhance its catalytic efficacy.

(R)-DM-Segphos is primarily used as a ligand in various metal-catalyzed reactions. Notable reactions include:

- Enantioselective Synthesis: It has been employed in the Ag(I)-catalyzed synthesis of pyrrolidines and pyrrolizidines, achieving yields up to 93% at ambient temperature .

- Aryl-Aryl Coupling: The ligand facilitates enantioselective coupling reactions, which are essential for synthesizing biaryl compounds .

- Hydrogenation Reactions: (R)-DM-Segphos is also used in asymmetric hydrogenation processes, particularly in conjunction with ruthenium complexes .

While (R)-DM-Segphos itself may not exhibit direct biological activity, its role as a catalyst in the synthesis of biologically relevant molecules is significant. The compounds synthesized using this ligand often possess pharmacological properties, making (R)-DM-Segphos an indirect contributor to drug discovery and development.

The synthesis of (R)-DM-Segphos typically involves several steps:

- Preparation of Chiral Backbone: Starting from commercially available chiral precursors, the chiral backbone is synthesized through a series of reactions.

- Phosphination: The backbone undergoes phosphination to introduce the phosphine groups. This step is crucial for imparting the desired stereochemistry.

- Purification: The final product is purified using chromatography techniques to ensure high purity and enantiomeric excess.

(R)-DM-Segphos finds applications primarily in:

- Asymmetric Catalysis: It is extensively used in synthesizing chiral compounds in pharmaceutical and agrochemical industries.

- Material Science: Its properties can be exploited in developing new materials with specific optical or electronic characteristics.

Interaction studies involving (R)-DM-Segphos often focus on its coordination with various transition metals. These studies help elucidate the mechanism of action and effectiveness of the ligand in catalyzing specific reactions. For instance, studies have shown that (R)-DM-Segphos forms stable complexes with silver and palladium, enhancing their catalytic properties for enantioselective transformations .

Several compounds share structural similarities with (R)-DM-Segphos, each exhibiting unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-DTBM-Segphos | Similar diphosphine structure | Enhanced stability and reactivity |

| (R)-MeO-BIPHEP | Bidentate ligand with methoxy groups | Greater solubility in polar solvents |

| (S,S)-BINAP | Bidentate phosphine ligand | Widely used in palladium-catalyzed reactions |

| (R)-Ph-BPE | Phosphine ligand with phenyl groups | Higher selectivity in certain reactions |

(R)-DM-Segphos stands out due to its specific chiral configuration and effectiveness in a wide range of asymmetric reactions, making it particularly valuable for synthesizing complex chiral molecules.

The synthesis of (R)-Dimethyl-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole represents a sophisticated multi-step process that requires precise control of reaction conditions to achieve the desired stereochemical outcome. The compound, commonly known as (R)-DM-SEGPHOS, belongs to the SEGPHOS family of chiral bisphosphine ligands, which were specifically designed to overcome the limitations of earlier chiral ligands by incorporating a narrower dihedral angle between aromatic faces [1] [2].

Primary Synthetic Approach

The synthetic route to (R)-DM-SEGPHOS follows a carefully orchestrated sequence beginning with the preparation of the chiral biaryl backbone. The process commences with 4,4'-bi-1,3-benzodioxole as the fundamental starting material, which undergoes palladium-catalyzed phosphorylation to introduce the phosphine groups [4]. The synthesis involves multiple sequential steps that must be executed with meticulous attention to reaction parameters to maintain stereochemical integrity.

The initial step involves the preparation of the chiral biaryl backbone through controlled conditions that establish the desired (R)-configuration. This is followed by the introduction of phosphine groups through palladium-catalyzed cross-coupling reactions using 3,5-dimethylphenylphosphine precursors . The reaction proceeds through an initial metalation step followed by phosphine coupling under controlled temperature conditions ranging from 80 to 110 degrees Celsius [4].

Mechanistic Considerations

The synthesis mechanism involves several critical intermediates that must be carefully controlled to achieve optimal yields and stereoselectivity. The palladium-catalyzed phosphorylation step represents the most crucial transformation, where the metal center facilitates the formation of carbon-phosphorus bonds while maintaining the desired stereochemistry [6]. The reaction proceeds through oxidative addition of the aryl halide precursor to the palladium center, followed by transmetalation with the phosphine reagent and subsequent reductive elimination to form the desired product [6].

The stereochemical outcome is determined by the chiral environment created by the biaryl backbone, which exhibits a narrow dihedral angle that enhances enantioselectivity compared to previous ligand systems [1] [2]. This structural feature is crucial for the compound's effectiveness in asymmetric catalysis, as it creates a well-defined chiral pocket around the metal center when coordinated with transition metals [1] [7].

Alternative Synthetic Approaches

While the standard palladium-catalyzed route represents the most commonly employed method, alternative synthetic strategies have been developed to address specific challenges in the preparation of (R)-DM-SEGPHOS. One such approach involves the use of copper-catalyzed coupling reactions, which can provide complementary reactivity profiles under certain conditions . These alternative routes may offer advantages in terms of cost-effectiveness or environmental considerations, though they typically require different optimization parameters.

The development of hybrid ligand systems has also influenced synthetic approaches, where researchers have explored the preparation of compounds that combine structural elements from different ligand families [7]. These hybrid approaches often involve modular synthetic sequences that allow for the systematic variation of substituents while maintaining the core structural framework [7].

Optimization of Reaction Parameters

The optimization of reaction parameters for (R)-DM-SEGPHOS synthesis represents a critical aspect of achieving high-quality product with acceptable yields and stereoselectivity. Systematic parameter optimization studies have revealed that multiple variables must be carefully balanced to achieve optimal results [8].

Temperature Control and Optimization

Temperature control emerges as one of the most critical parameters in the synthesis of (R)-DM-SEGPHOS. Research has demonstrated that the optimal temperature range for the palladium-catalyzed phosphorylation step falls between 80 and 110 degrees Celsius [4]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to decomposition of the chiral ligand framework and reduced stereoselectivity [9].

The temperature optimization process involves careful monitoring of reaction progress through techniques such as phosphorus-31 nuclear magnetic resonance spectroscopy, which provides real-time information about the formation of the desired phosphine products [4]. The optimal temperature of 110 degrees Celsius has been found to provide the best balance between reaction rate and product quality, achieving 85% yield with 95% enantiomeric excess under optimized conditions .

Solvent System Selection

The selection of appropriate solvent systems plays a crucial role in determining both the efficiency and selectivity of the synthesis. The most commonly employed solvent system combines toluene and dimethylformamide (DMF) in specific ratios that optimize both substrate solubility and reaction kinetics [4]. Pure toluene systems can be employed for industrial applications where DMF removal presents challenges, though this typically results in slightly reduced yields .

The solvent system influences multiple aspects of the reaction including substrate solubility, catalyst stability, and product isolation. Toluene provides an appropriate medium for the palladium-catalyzed steps while maintaining chemical inertness, while DMF serves as a coordinating solvent that can stabilize certain reaction intermediates [4]. The optimization of solvent ratios has been shown to significantly impact both yield and stereoselectivity outcomes.

Catalyst Loading and Efficiency

Catalyst loading optimization represents another critical parameter that must be balanced against economic considerations and reaction efficiency. Standard laboratory conditions typically employ 4 mol% palladium catalyst loading, which provides optimal conversion rates and stereoselectivity . However, industrial applications often require reduced catalyst loadings for economic viability, with 2 mol% loadings representing a practical compromise between efficiency and cost .

The relationship between catalyst loading and reaction efficiency is not linear, with diminishing returns observed at higher loadings due to competing side reactions and catalyst deactivation pathways [8]. The optimization process involves systematic variation of catalyst loading while monitoring reaction progress and product quality to identify the optimal balance point.

Reaction Time and Monitoring

Reaction time optimization has revealed that the synthesis can be completed in significantly shorter timeframes under optimized conditions. While standard conditions typically require 24 hours for completion, optimized parameter sets can achieve full conversion in 12 hours . This reduction in reaction time not only improves process efficiency but also reduces the likelihood of side reactions that can occur during extended reaction periods.

Real-time monitoring techniques, including in-situ spectroscopic methods, have proven essential for optimizing reaction timing. These techniques allow for the identification of optimal reaction endpoints and prevent over-reaction that can lead to product degradation [4]. The use of automated monitoring systems has become increasingly important for maintaining consistent product quality across multiple synthesis cycles.

Purification Techniques and Quality Control

The purification of (R)-DM-SEGPHOS requires sophisticated separation techniques capable of achieving high purity levels while maintaining the stereochemical integrity of the compound. Multiple purification approaches have been developed, each with specific advantages and limitations depending on the scale and requirements of the application [10] [11].

Column Chromatography Methods

Column chromatography represents the most widely employed purification technique for (R)-DM-SEGPHOS, offering excellent resolution and the ability to remove both organic and inorganic impurities [9] [12]. The technique utilizes silica gel as the stationary phase with carefully optimized mobile phase compositions to achieve optimal separation [9]. The most effective eluent systems combine hexanes with ethyl acetate in gradient elution profiles that allow for fine-tuning of separation parameters.

The column chromatography process typically achieves 95% purity with 85% yield recovery, making it suitable for both laboratory and moderate-scale applications [9]. The technique requires careful optimization of column dimensions, flow rates, and gradient profiles to achieve reproducible results. The method's effectiveness stems from the differential interactions between the chiral phosphine ligand and the silica gel surface, which allows for separation based on subtle differences in molecular structure.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) provides the highest purity levels achievable for (R)-DM-SEGPHOS, with analytical methods capable of detecting impurities at levels below 1% [10] [11]. The technique employs specialized chiral stationary phases that can resolve enantiomeric impurities and provide quantitative analysis of stereochemical purity [10]. HPLC methods have been developed using both normal and reverse-phase conditions, with reverse-phase methods proving most effective for routine analysis.

The HPLC purification process achieves 98% purity with 92% yield recovery, though the method is typically limited to smaller scales due to equipment constraints and operational costs [10]. The technique requires specialized equipment and expertise but provides unmatched analytical capabilities for quality control applications. The method's high resolution makes it particularly valuable for detecting trace impurities that might not be visible using other analytical techniques.

Recrystallization Techniques

Recrystallization represents a classical purification approach that offers excellent scalability and cost-effectiveness for (R)-DM-SEGPHOS purification [9]. The technique relies on the differential solubility of the desired product and impurities in carefully selected solvent systems. The most effective recrystallization conditions utilize methanol as the primary solvent, with the addition of anti-solvents to control crystal formation.

The recrystallization process achieves 97% purity with 78% yield recovery, making it particularly suitable for large-scale applications where cost considerations are paramount [9]. The technique requires careful temperature control and extended processing times, typically 12 hours for complete crystal formation. The method's effectiveness depends on identifying appropriate solvent systems that provide sufficient solubility differences between the desired product and impurities.

Quality Control Protocols

Quality control protocols for (R)-DM-SEGPHOS involve multiple analytical techniques to ensure product specifications are met consistently [10] [11]. The primary analytical methods include proton nuclear magnetic resonance spectroscopy for structural confirmation, phosphorus-31 nuclear magnetic resonance for phosphorus environment analysis, and chiral HPLC for enantiomeric purity determination [10] [11] [13].

Optical rotation measurements provide critical information about the stereochemical purity of the compound, with the standard value of [α]²⁰ᴅ +60° serving as a key specification parameter [11] [14]. Mass spectrometry confirms molecular weight and detects potential fragmentation products, while melting point analysis provides additional identity confirmation with the characteristic range of 256-261°C [10] [11] [15].

The quality control process involves systematic testing of each batch against established specifications, with particular attention to enantiomeric excess measurements that must exceed 99% for most applications [10] [11]. The analytical methods are validated to ensure reliability and reproducibility across different operators and equipment configurations.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of (R)-DM-SEGPHOS presents numerous challenges that require careful consideration of reactor design, process control, and quality assurance systems . Industrial production demands continuous operation with consistent product quality while maintaining economic viability through optimized resource utilization.

Reactor Design and Scale-Up

Industrial-scale production of (R)-DM-SEGPHOS typically employs continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes . Continuous flow reactors enable precise control of reaction conditions and reduce the risk of side reactions that can occur during scale-up . The reactor design must accommodate the specific requirements of palladium-catalyzed phosphorylation while maintaining the stereochemical integrity of the product.

The scale-up process involves careful consideration of mixing efficiency, heat transfer, and residence time distribution to ensure consistent product quality [18] . Continuous flow systems allow for automated control of critical parameters including temperature, pressure, and flow rates, which are essential for maintaining reproducible results at industrial scales . The reactor design must also incorporate systems for catalyst recovery and recycling to minimize operational costs.

Process Control and Automation

Industrial production requires sophisticated process control systems capable of maintaining optimal reaction conditions throughout continuous operation [19]. Automated systems monitor critical parameters in real-time and make adjustments to maintain product specifications [19]. The control systems must be capable of responding to process disturbances while maintaining safety and environmental compliance.

Advanced process control strategies incorporate predictive modeling to optimize reaction parameters based on feed composition and desired product specifications [19]. The automation systems include safety interlocks that prevent operation outside acceptable parameter ranges and provide automatic shutdown capabilities in emergency situations [19]. Integration with quality control systems allows for real-time feedback and process optimization.

Quality Assurance and Monitoring

Industrial-scale production requires continuous monitoring systems that can detect deviations from product specifications in real-time [20] [19]. Online analytical techniques provide immediate feedback about product quality and enable rapid response to process variations [19]. The quality assurance systems must be capable of maintaining traceability throughout the production process and ensuring compliance with regulatory requirements.

Statistical process control methods are employed to monitor process performance and identify trends that might indicate equipment degradation or process drift [20]. The quality assurance systems include comprehensive documentation protocols that track all process parameters and analytical results for each production batch [20]. Regular validation of analytical methods ensures continued reliability of quality control measurements.

Economic and Environmental Considerations

Industrial production of (R)-DM-SEGPHOS requires careful optimization of economic factors including raw material costs, energy consumption, and waste disposal [21] . The economic analysis must consider the total cost of ownership including equipment capital costs, operating expenses, and maintenance requirements [21]. Environmental considerations include minimizing waste generation and implementing appropriate treatment systems for process effluents.

The economic optimization process involves balancing product quality requirements against production costs to identify the most cost-effective operating conditions [21] [8]. Life cycle assessment techniques are employed to evaluate the environmental impact of the production process and identify opportunities for improvement [21]. The economic analysis must also consider regulatory compliance costs and potential future environmental regulations.